
2-(Azepan-1-yl)-N-hydroxybenzimidamide
Overview
Description
2-(Azepan-1-yl)-N-hydroxybenzimidamide is a benzimidamide derivative characterized by a seven-membered azepane ring substituted at the 2-position of the benzimidamide core and a hydroxylamine (-NHOH) group attached to the amidine moiety (Fig. 1). This compound is synthesized via nucleophilic substitution and hydroxylamine-mediated amidoxime formation, as exemplified in analogous reactions involving benzonitrile derivatives .
Mechanism of Action
Target of Action
The primary target of “2-(Azepan-1-yl)-N-hydroxybenzimidamide” is the estrogen receptor . This compound is a third-generation selective estrogen receptor modulator (SERM) . The estrogen receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics.
Mode of Action
“this compound” interacts with its targets by selectively modulating the estrogen receptor . As a SERM, it acts as an agonist or antagonist of the estrogen receptor in different tissues . This selective action allows it to provide the beneficial effects of estrogen in certain tissues while avoiding the negative effects of estrogen in others.
Biochemical Pathways
As a serm, it is known to influence the estrogen receptor pathway . This can lead to downstream effects such as the regulation of gene expression and protein synthesis, which can impact various biological processes including cell growth, differentiation, and apoptosis.
Result of Action
The molecular and cellular effects of “this compound” are largely dependent on its selective modulation of the estrogen receptor . By selectively binding to estrogen receptors in different tissues, it can induce a variety of cellular responses, potentially leading to therapeutic effects such as the prevention of postmenopausal osteoporosis .
Biological Activity
2-(Azepan-1-yl)-N-hydroxybenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, biochemical interactions, and therapeutic implications requires a comprehensive review of existing literature and experimental findings.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. This compound is hypothesized to modulate various biochemical pathways, influencing cellular responses.
Target Proteins
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, altering their catalytic activity. This is crucial for pathways involved in metabolism and signal transduction.
- Receptor Interaction : It potentially binds to receptors, leading to downstream effects on cellular signaling.
Solubility and Stability
The solubility profile of this compound affects its bioavailability. Stability studies indicate that environmental factors such as pH and temperature can influence its degradation and activity.
Cellular Effects
The compound has shown varying effects on different cell types:
- Proliferation : At low concentrations, it may promote cell growth, while higher doses could induce apoptosis.
- Metabolic Activity : It influences metabolic pathways by interacting with key enzymes, affecting energy production and biosynthesis.
Research Findings
Recent studies have explored the pharmacological properties of this compound through various methodologies, including in vitro assays and animal models.
Case Studies
- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibits specific cancer cell lines, suggesting potential anticancer properties. The IC50 values varied significantly across different cell types.
- Animal Models : In vivo studies revealed that administration of the compound led to reduced tumor growth in xenograft models, supporting its therapeutic potential.
Dosage Effects
The biological response to this compound is dose-dependent:
- Low Doses : May enhance enzymatic activity or promote beneficial signaling pathways.
- High Doses : Associated with toxicity, oxidative stress, and cellular damage.
Metabolic Pathways
The compound is metabolized via phase I and phase II metabolic pathways:
- Phase I Reactions : Include oxidation and reduction processes that modify the compound's structure.
- Phase II Reactions : Conjugation reactions that increase solubility for excretion.
Transport and Distribution
The distribution of this compound within biological systems is mediated by transport proteins:
- Membrane Transporters : Facilitate cellular uptake.
- Binding Proteins : Influence the localization and bioavailability of the compound within tissues.
Subcellular Localization
The localization of this compound is critical for its biological activity:
- Nuclear Localization : May interact with transcription factors to modulate gene expression.
- Mitochondrial Targeting : Could affect energy metabolism directly.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-(Azepan-1-yl)-N-hydroxybenzimidamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated its effectiveness against breast cancer and leukemia cells, suggesting its potential as a lead compound for developing novel anticancer therapies.
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes crucial for cancer cell survival. For instance, it may act on protein kinases or other signaling pathways that regulate cell growth and apoptosis. Understanding these interactions is vital for optimizing its therapeutic efficacy.
Biochemistry
Enzyme Inhibition
this compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. Its ability to modulate enzyme activity can lead to significant changes in metabolic pathways, which may be beneficial in treating metabolic disorders.
Case Study: Enzyme Interaction
A study highlighted its interaction with lactate dehydrogenase (LDH), an enzyme associated with cancer metabolism. By inhibiting LDH activity, the compound effectively reduces lactate production in cancer cells, thereby impairing their growth and survival.
Materials Science
Polymer Synthesis
In materials science, this compound is utilized in synthesizing polymers with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, leading to materials with improved thermal stability and mechanical strength.
Applications in Coatings
The compound can also be used in developing protective coatings that are resistant to environmental degradation. These coatings find applications in various industries, including automotive and aerospace, where durability is paramount.
Data Table: Summary of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Anticancer therapy | Induces apoptosis; inhibits cancer cell proliferation |
Biochemistry | Enzyme inhibition | Modulates metabolic pathways; affects LDH activity |
Materials Science | Polymer synthesis | Enhances thermal stability; improves mechanical strength |
Coatings | Protective coatings | Increases resistance to environmental degradation |
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The amidine group and hydroxylamine moiety enable cyclization under acidic or basic conditions. For example:
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Reaction with β-ketoesters yields 1,2,4-oxadiazoles via dehydrative cyclization .
-
Treatment with α,β-unsaturated carbonyl compounds forms pyrimidine derivatives through [4+2] cycloadditions .
Table 1: Cyclization Reactions of 2-(Azepan-1-yl)-N-hydroxybenzimidamide Derivatives
Substrate | Product | Conditions | Yield (%) | Source |
---|---|---|---|---|
Ethyl acetoacetate | 1,2,4-Oxadiazole | HCl, reflux, 12h | 68 | |
Acrylonitrile | Pyrimidine-4-carbonitrile | KOtBu, DMF, 80°C, 6h | 52 |
Nucleophilic Additions and Substitutions
The hydroxylamine group acts as a nucleophile in reactions with electrophiles:
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Acylation : Forms stable O-acetyl derivatives with acetyl chloride (pyridine base, 0°C) .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkoxy imidamides .
Key Finding : Steric hindrance from the azepane ring reduces reaction rates by ~40% compared to non-azepane analogs .
Redox Reactions
The hydroxylamine moiety undergoes oxidation and reduction:
-
Oxidation : Converts to a nitroso intermediate with MnO₂ (CH₂Cl₂, RT), which dimerizes to a furoxan .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine derivative .
Table 2: Redox Behavior of this compound
Reaction Type | Reagent/Conditions | Product | Stability |
---|---|---|---|
Oxidation | MnO₂, CH₂Cl₂, 25°C, 2h | Nitroso dimer (furoxan) | Air-sensitive |
Reduction | 10% Pd-C, H₂ (1 atm), EtOH | 2-(Azepan-1-yl)benzimidamide | Stable at RT |
Catalytic Coupling Reactions
The aryl group participates in cross-couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) to form biaryl derivatives.
-
Buchwald-Hartwig : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .
Critical Insight : Electron-donating azepane substituents enhance coupling efficiency by 20–30% compared to piperidine analogs .
pH-Dependent Tautomerism
The hydroxylamine group exhibits tautomerism in solution:
-
Basic conditions (pH > 10) : Predominates as the iminoxyl radical anion .
-
Acidic conditions (pH < 4) : Exists as the protonated hydroxylammonium ion .
Structural Evidence : X-ray crystallography of analogs confirms Z-configuration stabilization via intramolecular H-bonding .
Stability and Degradation Pathways
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing 2-(Azepan-1-yl)-N-hydroxybenzimidamide, and how can researchers validate its purity?
- Methodology :
- Synthesis : Begin with a nucleophilic substitution reaction between azepane and a benzimidamide precursor under anhydrous conditions. Use Schlenk-line techniques to exclude moisture.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135). Compare spectral data with computational predictions (e.g., ACD/Labs or ChemDraw) .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodology :
- Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis spectroscopy (λmax ~250–300 nm).
- Stability : Conduct accelerated degradation studies under thermal (40–80°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation products via LC-MS .
- Partition coefficient (LogP) : Determine via octanol-water partitioning followed by HPLC analysis .
Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?
- Methodology :
- In vitro screening : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting hydrolases or oxidoreductases. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations).
- Cytotoxicity : Evaluate against human cell lines (e.g., HEK-293) using MTT assays. Normalize results to vehicle controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Comparative analysis : Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). Use meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., solvent DMSO concentration).
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-validate with molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein interactions .
Q. What computational strategies optimize the synthesis of this compound to improve yield and selectivity?
- Methodology :
- Reaction path search : Use quantum chemical calculations (DFT, Gaussian 16) to map energy barriers for intermediates.
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents. Validate with high-throughput robotic screening (e.g., Chemspeed) .
Q. How can factorial design improve the experimental workflow for studying structure-activity relationships (SAR)?
- Methodology :
- Design of Experiments (DoE) : Apply a 2^k factorial design to variables like substituent position, reaction temperature, and solvent polarity. Use ANOVA to identify significant factors.
- Response surface methodology (RSM) : Optimize conditions (e.g., pH, catalyst loading) using central composite design. Validate with desirability function analysis .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) via risk assessment (Ishikawa diagram). Use multivariate regression to establish control limits .
Q. How can AI-driven simulations predict the environmental fate of this compound?
- Methodology :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The benzimidamide scaffold is shared among several derivatives, but substituents and functional groups critically influence reactivity and biological activity. Key comparisons include:
Key Observations :
- The azepane ring in the target compound provides a larger, more flexible hydrophobic domain compared to the five-membered pyrrolidine in the cyclopentylpyrrolidinyloxy analog .
- The N-hydroxyamidine group enhances metal-binding capacity, similar to N,O-bidentate directing groups in other coordination complexes .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(Azepan-1-yl)-N-hydroxybenzimidamide generally involves the following key steps:
- Formation of the benzimidamide core.
- Introduction of the N-hydroxy group to form the N-hydroxybenzimidamide.
- Attachment of the azepane ring via substitution or coupling reactions.
This multi-step synthesis requires careful control of reaction conditions to preserve the sensitive N-hydroxy functionality and to ensure selective substitution on the benzimidamide scaffold.
Preparation Methods from Patent Literature
A relevant patent (WO2017060855A1) describes the preparation of related N'-hydroxybenzimidamide derivatives, which can be adapted for this compound synthesis. The key points include:
- Starting Materials: The pyrazole N'-hydroxybenzimidamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- Reagents: Alkylcarboxylic acids (e.g., acetic acid or propionic acid) are used in the presence of carbonyldiimidazole (CDI) to activate the acid and facilitate coupling.
- Reaction Conditions: The reaction is typically carried out under mild heating with stirring to promote the formation of the desired N-hydroxybenzimidamide derivative.
- Purification: The crude product is purified by filtration and recrystallization or chromatographic techniques.
This method emphasizes the use of CDI-mediated coupling to introduce alkyl or azepane substituents onto the benzimidamide framework while maintaining the N-hydroxy group intact.
Hydroxylation to Form N-Hydroxybenzimidamide
The N-hydroxy group is typically introduced by hydroxylation of the corresponding benzimidamide:
- Hydroxylating Agents: Hydroxylamine hydrochloride or O-benzylhydroxylamine can be used to convert the benzimidamide nitrogen into the N-hydroxy derivative.
- Reaction Conditions: This step is often performed in polar solvents such as ethanol or methanol, sometimes with a base (e.g., sodium carbonate) to neutralize acid byproducts.
- Protection/Deprotection: If O-benzylhydroxylamine is used, subsequent hydrogenolysis is required to remove the benzyl protecting group, yielding the free N-hydroxybenzimidamide.
Representative Preparation Procedure (Hypothetical Based on Literature)
Step | Reagents & Conditions | Outcome |
---|---|---|
1. Formation of benzimidamide | Reaction of o-phenylenediamine with appropriate carboxylic acid derivative under acidic conditions | Benzimidamide intermediate |
2. Introduction of azepane | Nucleophilic substitution of benzimidamide intermediate with azepane in DMF, base (e.g., K2CO3), 60-80°C | 2-(Azepan-1-yl)benzimidamide |
3. Hydroxylation | Treatment with hydroxylamine hydrochloride in ethanol, pH adjusted with base, room temperature to 50°C | This compound |
4. Purification | Recrystallization from ethanol or preparative chromatography | Pure target compound |
Research Findings and Data
- A study on related azepane-containing benzoate derivatives showed that the azepane ring contributes to strong hydrophobic interactions, enhancing biological activity.
- Molecular docking studies support that the azepane moiety fits into hydrophobic pockets, suggesting that its introduction must preserve the ring integrity during synthesis.
- The N-hydroxybenzimidamide group is sensitive to harsh conditions; thus, mild reaction conditions are essential to avoid decomposition.
- Purification often involves recrystallization at low temperatures to obtain stable polymorphs with high purity, as demonstrated in analogous compounds.
Summary Table of Key Preparation Parameters
Parameter | Typical Conditions | Notes |
---|---|---|
Solvent | DMF, ethanol, methanol | Polar aprotic solvents preferred |
Temperature | 20–80°C | Mild heating to prevent N-hydroxy degradation |
Reagents for azepane introduction | Azepane, base (K2CO3), or reductive amination agents | Choice depends on precursor functional groups |
Hydroxylation agent | Hydroxylamine hydrochloride | Mild basic conditions to maintain N-OH |
Purification | Recrystallization, chromatography | Low temperature crystallization preferred |
Properties
IUPAC Name |
2-(azepan-1-yl)-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)11-7-3-4-8-12(11)16-9-5-1-2-6-10-16/h3-4,7-8,17H,1-2,5-6,9-10H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWONBUTHBCATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=CC=CC=C2/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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